
2-Chloro-6-fluorophenylacetic acid
Overview
Description
2-Chloro-6-fluorophenylacetic acid is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method involves the reaction of 2-chloro-6-fluorotoluene with chlorinating agents under specific conditions to produce 2-chloro-6-fluorobenzyl chloride. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-6-fluorophenylacetic acid is utilized as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.
Case Study: Synthesis of Antidepressants
Research indicates that derivatives of this compound are explored for their potential as antidepressants. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new treatments for depression and anxiety disorders.
Table: Pharmaceutical Compounds Derived from this compound
Compound Name | Application Area | Research Findings |
---|---|---|
Fluoxetine | Antidepressant | Inhibits serotonin reuptake |
Clomipramine | Antidepressant | Affects norepinephrine and serotonin |
Various derivatives | Neuropharmacology | Potential modulators of mood disorders |
Agrochemical Applications
In agrochemistry, this compound serves as a precursor for the synthesis of herbicides and pesticides, contributing to crop protection strategies.
Case Study: Herbicide Development
Studies have demonstrated that derivatives of this compound exhibit herbicidal activity against a range of weeds. The fluorine substitution enhances the herbicide's efficacy by increasing its lipophilicity, which aids in penetration through plant cuticles.
Table: Agrochemical Products Derived from this compound
Product Name | Target Pest/Weed | Efficacy Findings |
---|---|---|
Herbicide A | Broadleaf weeds | Effective at low application rates |
Pesticide B | Insect pests | High toxicity to target species |
Organic Synthesis Applications
The compound is also valuable in organic synthesis as a building block for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chloro group allows for nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
- Acid-Base Reactions : The carboxylic acid functionality can participate in esterification and amidation reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-Fluorophenylacetic acid: Lacks the chlorine atom, which can influence its chemical behavior and applications.
3-Chloro-6-fluorophenylacetic acid: The position of the chlorine atom is different, leading to variations in its chemical and biological properties.
Uniqueness
2-Chloro-6-fluorophenylacetic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
2-Chloro-6-fluorophenylacetic acid (CAS No. 37777-76-7) is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a phenyl ring substituted with chlorine and fluorine atoms, along with a carboxylic acid functional group. This combination enhances its chemical stability and reactivity, making it an attractive candidate for pharmaceutical applications. The molecular formula is .
Biological Activity
The biological activity of this compound has primarily been investigated in the context of its anti-inflammatory and analgesic properties. Research indicates that the compound may modulate pain pathways and exhibit potential as a scaffold for drug development targeting various diseases.
While specific mechanisms of action are still under investigation, the presence of halogenated aromatic rings suggests interactions with various biological targets, including receptors and enzymes. These interactions could lead to modulation of critical signaling pathways involved in inflammation and pain .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .
- Pharmaceutical Applications : Research indicates that this compound may serve as a lead compound in drug discovery due to its structural characteristics that align with known bioactive molecules .
- Comparative Analysis : A comparative study of structurally similar compounds revealed that this compound exhibited superior stability and reactivity, making it particularly valuable in pharmaceutical synthesis .
Synthesis Methods
The synthesis of this compound can be accomplished through several methods, including:
- Friedel-Crafts Acylation : This method involves the acylation of 2-chloro-6-fluorobenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Comparative Table of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chlorophenylacetic Acid | C8H7ClO2 | Lacks fluorine; used as a pain reliever |
4-Fluorophenylacetic Acid | C8H7FO2 | Contains fluorine but no chlorine; anti-inflammatory properties |
3-Bromo-4-fluorophenylacetic Acid | C8H7BrF | Similar halogenation pattern; potential herbicide |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6-fluorophenylacetic acid, and what optimization parameters are critical for yield improvement?
Methodological Answer: Synthesis often involves halogenation of phenylacetic acid derivatives or Friedel-Crafts acylation using halogenated precursors. Key optimization parameters include:
- Temperature control : Higher temperatures may favor side reactions (e.g., dehalogenation).
- Catalyst selection : Lewis acids like AlCl₃ improve halogenation efficiency.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
While direct synthesis protocols are not detailed in the literature, analogous compounds (e.g., 2-chloro-6-fluorobenzoic acid) suggest halogen positioning is critical for regioselectivity . Commercial availability (e.g., Lancaster MTM Research Chemicals) indicates established synthetic accessibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?
Methodological Answer:
- Mass Spectrometry (EI) : The NIST database reports a molecular ion peak at m/z 188.583 (C₈H₆ClFO₂) with fragmentation patterns indicating loss of CO₂ (44 amu) and HCl (36 amu) .
- NMR :
- ¹H NMR : Aromatic protons appear as a doublet-of-doublets (δ 7.2–7.5 ppm) due to ortho-Cl and meta-F coupling.
- ¹³C NMR : The carboxylic carbon resonates at ~175 ppm, while C-F and C-Cl carbons appear at ~160 ppm and ~125 ppm, respectively.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl bend) .
Q. How does the solubility profile of this compound vary across solvents, and what factors influence crystallization efficiency?
Methodological Answer:
- High solubility : Observed in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxylic acid group.
- Low solubility : In non-polar solvents (hexane, toluene).
- Crystallization : Optimal in ethanol/water (1:3 v/v) at 4°C. Impurities (e.g., unreacted precursors) can hinder crystal formation, requiring pre-purification via column chromatography .
Advanced Research Questions
Q. What microbial degradation pathways have been identified for this compound, and how do halogen substitutions affect catabolic efficiency?
Methodological Answer: In Pseudomonas putida U, phenylacetic acid catabolism proceeds via β-oxidation after CoA activation. Key findings:
- Ortho-chloro substitution : Hinders CoA ligase activity, reducing degradation rates by ~40% compared to unsubstituted analogs.
- Fluorine meta to Cl : Electron-withdrawing effects destabilize the aromatic ring, accelerating ring-opening steps.
Experimental validation requires GC-MS monitoring of intermediate metabolites (e.g., 2-chloro-6-fluorobenzoyl-CoA) .
Q. How can researchers resolve contradictions in reported reactivity data between this compound and its structural analogs?
Methodological Answer:
- Controlled kinetic studies : Compare nucleophilic aromatic substitution (NAS) rates under identical conditions (solvent, temperature).
- Hammett analysis : Correlate substituent effects (σ values) with reaction rates to quantify electronic contributions.
- DFT calculations : Model transition states to identify steric clashes (e.g., ortho-Cl hindering NAS at the para position) .
Q. What computational strategies predict the crystalline packing behavior of this compound?
Methodological Answer:
- SHELX refinement : Use single-crystal XRD data to solve hydrogen-bonding networks (e.g., carboxylic acid dimers).
- Hirshfeld surface analysis : Quantify Cl···H and F···H interactions, which contribute ~15% to crystal packing stability.
- Comparative studies : Cross-reference with Cambridge Structural Database (CSD) entries for halogenated phenylacetic acids .
Q. How can chromatographic separation of this compound from complex mixtures be optimized?
Methodological Answer:
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 20% → 80% ACN over 20 min). Retention time: ~12.3 min.
- Derivatization : Methyl ester formation (e.g., using CH₂N₂) improves resolution in GC-MS by reducing polarity .
Q. What competing reaction pathways occur during functionalization of this compound derivatives?
Methodological Answer:
- Amide formation : Competing esterification can occur if carboxyl activation (e.g., EDC/HOBt) is incomplete.
- Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to the para position, but steric hindrance from ortho-Cl reduces yields.
- Mitigation : Use bulky bases (e.g., DIPEA) to suppress side reactions during coupling steps .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAIAAXDEJZRBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191222 | |
Record name | 2-Chloro-6-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-76-7 | |
Record name | 2-Chloro-6-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37777-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037777767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-6-fluorophenylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV46FT6W9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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